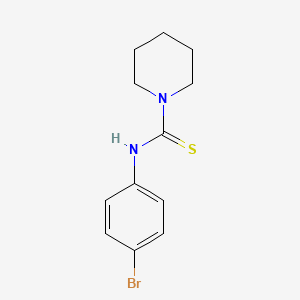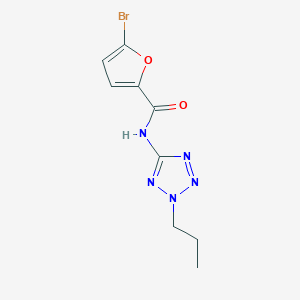![molecular formula C16H20N2OS B5807312 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline, also known as METhQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities. METhQ has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial properties, making it a subject of interest for further investigation.
Wirkmechanismus
The exact mechanism of action of 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets. 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has been found to activate the p38 MAPK pathway, which plays a crucial role in cell survival and apoptosis. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has also been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has also been found to reduce the production of pro-inflammatory cytokines and enzymes, leading to a decrease in inflammation. Additionally, 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has been shown to inhibit the growth of various pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has also been extensively studied for its therapeutic properties, providing a significant amount of data on its biological activities. However, 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline also has some limitations for laboratory experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific molecular targets. Additionally, 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has not been extensively studied in vivo, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline research. One potential direction is to investigate its anti-cancer properties further. 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has been found to exhibit promising anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to explore its anti-inflammatory properties in more detail. 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has been shown to reduce inflammation in various models, and further studies are needed to determine its potential for the treatment of inflammatory diseases. Additionally, 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline could be studied further for its antimicrobial properties, as it has shown promising activity against various pathogenic microorganisms. Overall, 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has significant potential for further research, and its diverse biological activities make it a subject of interest for various scientific fields.
Synthesemethoden
The synthesis of 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline involves the reaction of 2-chloro-4-methylquinoline with 2-(4-morpholinyl)ethylthiol in the presence of a base catalyst. The reaction proceeds through the substitution of the chlorine atom with the thiol group, resulting in the formation of 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline. The compound can be purified using various chromatographic techniques and characterized using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and enzymes. Additionally, 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has demonstrated anti-microbial properties by inhibiting the growth of various pathogenic microorganisms.
Eigenschaften
IUPAC Name |
4-[2-(4-methylquinolin-2-yl)sulfanylethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-13-12-16(17-15-5-3-2-4-14(13)15)20-11-8-18-6-9-19-10-7-18/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDBDDLVNWKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methylquinolin-2-yl)sulfanylethyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

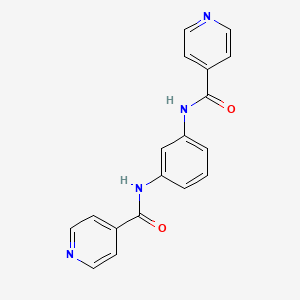
![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)

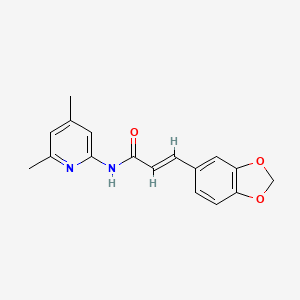
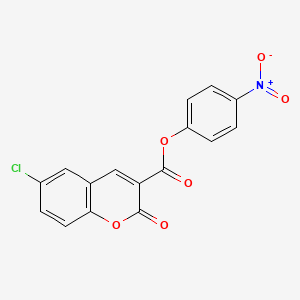
![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
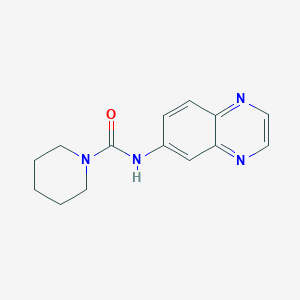
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
